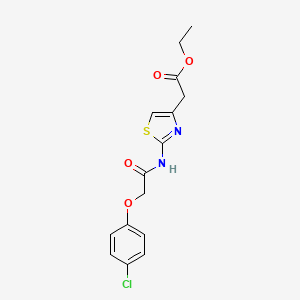
Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate, have been studied for their antimicrobial properties. These compounds can act against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of the thiazole ring is crucial for the activity, as it interacts with bacterial enzymes and disrupts their function .
Antifungal Applications
Similar to their antibacterial properties, thiazole compounds also exhibit antifungal activities. They can be effective against common fungal pathogens, providing a potential avenue for the treatment of fungal infections. The mechanism often involves the inhibition of fungal enzyme systems crucial for cell wall synthesis .
Antitumor and Cytotoxic Effects
Researchers have explored thiazole derivatives for their potential in cancer therapy. These compounds can exhibit cytotoxic effects on cancer cells, possibly through the disruption of cell division and inducing apoptosis. This makes them candidates for antineoplastic drugs .
Anti-Inflammatory Properties
The anti-inflammatory properties of thiazole derivatives are well-documented. They can inhibit the production of pro-inflammatory cytokines and mediators, which makes them useful in the treatment of chronic inflammatory diseases .
Analgesic Effects
Thiazole compounds have shown significant analgesic activities in various studies. They can modulate pain perception and provide relief from acute and chronic pain conditions. This is particularly useful in the development of new pain management medications .
Neuroprotective Role
Some thiazole derivatives have been identified to have neuroprotective effects. They can play a role in the synthesis of neurotransmitters and protect neuronal cells from damage. This application is crucial in the treatment of neurodegenerative diseases .
Future Directions
Thiazoles have shown diverse biological activities, and researchers are continually synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . This suggests that “Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate” and similar compounds may have potential for future research and development in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility in different solvents, can potentially be influenced by environmental factors .
properties
IUPAC Name |
ethyl 2-[2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-2-21-14(20)7-11-9-23-15(17-11)18-13(19)8-22-12-5-3-10(16)4-6-12/h3-6,9H,2,7-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAPFKBMNUOQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

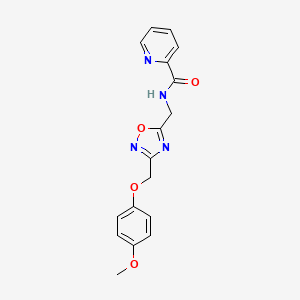
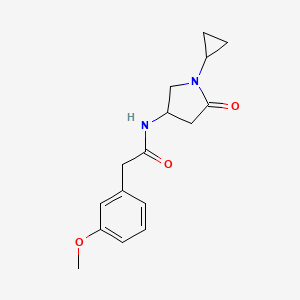
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2972691.png)
![[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid](/img/no-structure.png)

![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2972694.png)

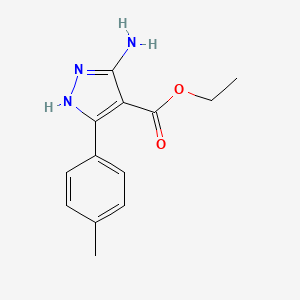
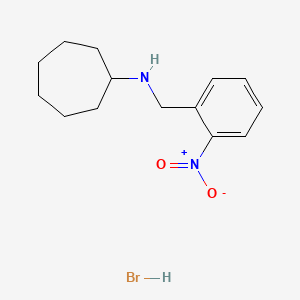

![N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2972701.png)
![N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2972703.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2972704.png)
